molecular formula C9H12O B13411651 (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one

(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one

Cat. No.: B13411651
M. Wt: 136.19 g/mol
InChI Key: TUQWWBMBVKVORD-YUMQZZPRSA-N
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Description

(1S,5R)-Bicyclo[331]non-3-en-2-one is a bicyclic compound characterized by its unique structure, which includes a nonane ring system with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one typically involves the use of cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under various conditions, often requiring the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one is unique due to its specific stereochemistry and the presence of a ketone functional group within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1S,5R)-bicyclo[3.3.1]non-3-en-2-one

InChI

InChI=1S/C9H12O/c10-9-5-4-7-2-1-3-8(9)6-7/h4-5,7-8H,1-3,6H2/t7-,8-/m0/s1

InChI Key

TUQWWBMBVKVORD-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)C(=O)C=C2

Canonical SMILES

C1CC2CC(C1)C(=O)C=C2

Origin of Product

United States

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